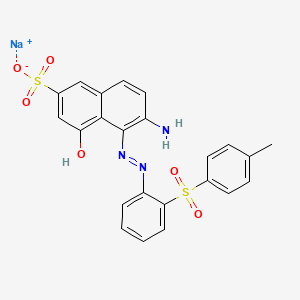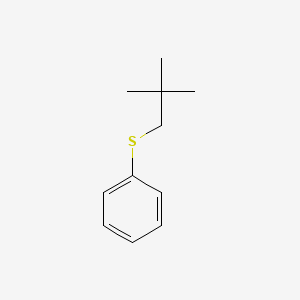![molecular formula C10H11NO2S B13768983 3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione CAS No. 67302-31-2](/img/structure/B13768983.png)
3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyrid-2-ylthio)pentane-2,4-dione is an organic compound with the molecular formula C10H11NO2S It is a derivative of pentane-2,4-dione, where a pyridylthio group is attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrid-2-ylthio)pentane-2,4-dione typically involves the reaction of 2-bromopyridine with pentane-2,4-dione in the presence of a base. The reaction conditions often include the use of solvents such as carbon tetrachloride and catalysts like azobisisobutyronitrile (AIBN). The reaction mixture is refluxed for several hours, followed by purification through column chromatography .
Industrial Production Methods
While specific industrial production methods for 3-(Pyrid-2-ylthio)pentane-2,4-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyrid-2-ylthio)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyridylthio group to a thiol or a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in various substituted derivatives of pentane-2,4-dione .
Aplicaciones Científicas De Investigación
3-(Pyrid-2-ylthio)pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which can act as catalysts in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 3-(Pyrid-2-ylthio)pentane-2,4-dione involves its ability to coordinate with metal ions, forming stable complexes. These metal complexes can catalyze various reactions by providing an active site for substrate binding and transformation. The pyridylthio group enhances the compound’s ability to interact with metal ions, making it an effective ligand in catalysis .
Comparación Con Compuestos Similares
Similar Compounds
3-(Pyridin-2-ylmethyl)pentane-2,4-dione: Similar in structure but with a pyridinylmethyl group instead of a pyridylthio group.
3-(Pyrimidin-2-ylthio)pentane-2,4-dione: Contains a pyrimidinylthio group, offering different electronic properties.
3-(4-Nitrophenylazo)-pentane-2,4-dione: Features a nitrophenylazo group, which imparts distinct reactivity and applications.
Uniqueness
3-(Pyrid-2-ylthio)pentane-2,4-dione is unique due to the presence of the pyridylthio group, which enhances its ability to form stable metal complexes. This makes it particularly useful in catalysis and coordination chemistry, distinguishing it from other similar compounds .
Propiedades
Número CAS |
67302-31-2 |
|---|---|
Fórmula molecular |
C10H11NO2S |
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
3-pyridin-2-ylsulfanylpentane-2,4-dione |
InChI |
InChI=1S/C10H11NO2S/c1-7(12)10(8(2)13)14-9-5-3-4-6-11-9/h3-6,10H,1-2H3 |
Clave InChI |
XPLMQBAWWHRDNP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)C)SC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















